molecular formula C20H45NO B1258636 Tetrapentylammonium hydroxide CAS No. 4598-61-2

Tetrapentylammonium hydroxide

Cat. No. B1258636
CAS RN: 4598-61-2
M. Wt: 315.6 g/mol
InChI Key: JVOPCCBEQRRLOJ-UHFFFAOYSA-M
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Description

Tetrapentylammonium hydroxide is a heterocyclic organic compound with the molecular formula C20H45NO and a molecular weight of 315.58 . It is also known by its IUPAC name tetrapentylazanium hydroxide .


Molecular Structure Analysis

This compound has been studied using classical molecular dynamics simulations. These studies reveal that it has a slightly different structure than similar compounds like tetraethylammonium hydroxide (TEAH) and tetrabutylammonium hydroxide (TBAH). The cations form continuous domains and the anions form discreet domains .


Chemical Reactions Analysis

This compound has been used in the synthesis of new quaternary ammonium salts with anions of gibberellic acid, a common plant growth regulator, or L-tryptophan, an important precursor of auxin biosynthesis .


Physical And Chemical Properties Analysis

This compound is available as a solution with a concentration of approximately 20% in H2O . It has a molecular weight of 315.58 .

Scientific Research Applications

  • Polymer and Material Science : It is effective in the hydrolysis of polypeptide esters, converting them into corresponding acids with minimal racemization at stereogenic centers. This is particularly useful in hydrolyzing non-polar polypeptide esters insoluble in common solvents (Abdel-Magid et al., 1998).

  • Chemical Synthesis : In the synthesis of high-silica zeolites like SSZ-13 (CHA), it serves as a precursor for hydrolysis reactions. Its efficiency has been compared with other organic bases in the hydrolysis of tetraethyl orthosilicate (Eilertsen et al., 2012).

  • Analytical Chemistry : Tetrapentylammonium hydroxide is a key reagent in various analytical methods, such as in the HPLC analysis of certain pharmaceutical compounds, demonstrating its utility in improving chromatographic techniques (Poon et al., 2017).

  • Catalysis : It acts as a catalyst in thia-Michael addition reactions, promoting the addition of more basic thiols. Its simplicity and high efficiency make it attractive for various chemical synthesis processes (Nicponski & Marchi, 2014).

  • Material Fabrication : This compound is effective in the fabrication of nanoscale metal oxides and hydroxides, such as CuO nanoplates, via Cu(OH)2 nanorod assembly and fusion in specific reaction media (Taubert et al., 2008).

  • Suspension Stability : It is utilized as a dispersant in aqueous suspensions, such as in SiC suspensions, to improve dispersion by increasing the negative zeta potential of particles (Li et al., 2004).

  • Ion Exchange : this compound can be synthesized through ion exchange processes and is effective in catalyzing cyclizations for the synthesis of 1,2,4-oxadiazoles (Xiao-he, 2011).

  • Ion Association Studies : It is used in model systems to study the ion-pairing process of hydrophobic ions, aiding in understanding the fundamental aspects of ion interactions in solution (Bešter-Rogač et al., 2010).

Mechanism of Action

Target of Action

Tetrapentylammonium hydroxide, a quaternary ammonium compound, primarily targets clathrate hydrates of methane and nanoparticles at fluid interfaces . It is used as a model compound in the studies of the effects of quaternary ammonium salts on the formation of clathrate hydrates of methane . It also helps maintain the pH of the aqueous phase to study the adsorption dynamics of nanoparticles at fluid interfaces .

Mode of Action

It is known that quaternary ammonium compounds like this compound can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Biochemical Pathways

It is known that it plays a role in the formation of clathrate hydrates of methane and the adsorption dynamics of nanoparticles at fluid interfaces .

Pharmacokinetics

It is known that quaternary ammonium compounds can be toxic and their exposure can lead to serious health impacts .

Result of Action

The result of this compound’s action is the formation of clathrate hydrates of methane and the maintenance of the pH of the aqueous phase for studying the adsorption dynamics of nanoparticles at fluid interfaces .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the counter anion in most 4º-ammonium salts is halide, which is often replaced by the more basic hydroxide ion through reaction with silver hydroxide (or silver oxide). The resulting hydroxide salt must then be heated (100 - 200 ºC) to effect the E2-like elimination of a 3º-amine .

Safety and Hazards

Tetrapentylammonium hydroxide is classified as a skin corrosive and can cause severe skin burns and eye damage . It should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

Tetrapentylammonium hydroxide has been used as a model compound in the studies of the effects of quaternary ammonium salts on the formation of clathrate hydrates of methane . It has also been used to maintain the pH of the aqueous phase to study the adsorption dynamics of nanoparticles at fluid interfaces .

Biochemical Analysis

Biochemical Properties

Tetrapentylammonium hydroxide plays a significant role in biochemical reactions, particularly in maintaining the pH of aqueous phases and studying the adsorption dynamics of nanoparticles at fluid interfaces . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a model compound in studies involving quaternary ammonium salts and their effects on the formation of clathrate hydrates of methane . The nature of these interactions often involves ionic bonding and pH stabilization, which are crucial for maintaining the integrity and functionality of biomolecules in various biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the pH levels within cells, which can alter enzyme activity and metabolic pathways . Additionally, its strong basicity can lead to changes in cell membrane integrity and function, potentially impacting cellular signaling and gene expression. The compound’s effects on cellular metabolism are primarily due to its ability to alter the ionic balance within cells, which can influence metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through ionic bonding and pH modulation . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the pH conditions. For example, in studies involving quaternary ammonium salts, this compound has been shown to influence the formation of clathrate hydrates by stabilizing the pH and providing a conducive environment for the reaction . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation . The compound is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can maintain its pH-stabilizing properties for extended periods, but its impact on cellular function may diminish over time due to degradation . In vitro and in vivo studies have also indicated that the compound’s effects on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively maintain pH levels and support normal cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse effects become prominent . It is crucial to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in pH regulation and ionic balance . It interacts with enzymes and cofactors that are sensitive to pH changes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to stabilize pH can enhance the activity of certain enzymes, while inhibiting others, depending on their optimal pH range . This dual role makes this compound a valuable tool in studying metabolic pathways and enzyme kinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its ionic nature and affinity for specific biomolecules, which can affect its localization and accumulation in different tissues . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and medical applications.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules and its overall efficacy

properties

IUPAC Name

tetrapentylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPCCBEQRRLOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558955
Record name N,N,N-Tripentylpentan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4598-61-2
Record name N,N,N-Tripentylpentan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapentylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does tetrapentylammonium hydroxide play in the synthesis of nanosized AlPO-41 and SAPO-41? []

A1: this compound acts as a co-template alongside n-dipropylamine in the hydrothermal synthesis of nanosized AlPO-41 and SAPO-41. [] Its presence, combined with ethanol, helps create a homogenous crystallization medium throughout the synthesis. This homogeneity is crucial for controlling crystallite dimensions and achieving nanoparticles in the 30-500 nm range with high yields. []

Q2: Can you elaborate on the concept of "polarity equalization" mentioned in the research and how it contributes to the synthesis? []

A2: The research describes using ethanol as a "polarity equalizing agent." [] In simpler terms, ethanol helps to create a more uniform distribution of charges within the synthesis mixture. This is important because the starting materials might have very different polarities, making it difficult for them to mix and react effectively. Ethanol helps to bridge this gap, leading to a more homogenous solution and, ultimately, more controlled crystal growth. []

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